

Application Note: Optimized In Vivo Solubilization and Administration Protocols for PF-4136309

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Compound of Interest

Compound Name:	PF-4136309
CAS No.:	1341224-83-6; 857679-55-1
Cat. No.:	B2544593

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Executive Summary

PF-4136309 is a potent, orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).^{[1][2][3][4]} It is widely used to study the blockade of monocyte and macrophage recruitment to sites of inflammation and the tumor microenvironment (TME).

However, like many small-molecule inhibitors, **PF-4136309** exhibits poor aqueous solubility, presenting a significant hurdle for in vivo administration. Improper formulation can lead to precipitation in the gut, variable bioavailability, and inconsistent pharmacodynamic (PD) data.

This guide details two field-proven formulation protocols:

- Oral Suspension (Standard): For high-dose, chronic oral gavage (PO) studies.
- Co-Solvent Solution (Alternative): For lower-dose or parenteral (IP) administration requiring a clear solution.

Physicochemical Profile & Solubility Data

Understanding the compound's physical limits is the first step in experimental design.

Parameter	Value	Notes
Molecular Weight	568.59 g/mol	Large molecule; prone to aggregation.
Appearance	White to off-white solid	Hydrophobic powder.
LogP (Predicted)	~3.5 - 4.0	Highly lipophilic; requires wetting agents.
Solubility (DMSO)	~100 mg/mL	Excellent for stock solutions.
Solubility (Water)	< 0.1 mg/mL	Insoluble; unsuitable as a sole vehicle.
Bioavailability (F)	~78% (Rat/Dog)	High F allows for effective oral dosing.

Protocol A: Homogeneous Oral Suspension (Gold Standard)

Recommended for: Chronic efficacy studies (e.g., Pancreatic Cancer models), Oral Gavage (PO). Target Concentration: 1 – 10 mg/mL (Dose range: 10–100 mg/kg).

The Logic (Expertise & Experience)

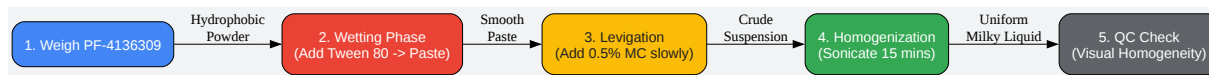
For chronic dosing, a suspension is superior to a solution. High concentrations of co-solvents (like DMSO/PEG) can cause gastric irritation and weight loss in mice over weeks. We use 0.5% Methylcellulose (MC) or Carboxymethylcellulose Sodium (CMC-Na) as a viscosifying agent to prevent particle settling, combined with Tween 80 to "wet" the hydrophobic drug particles, ensuring they disperse rather than float.

Materials

- **PF-4136309** Solid Powder[3]
- Vehicle Base: 0.5% (w/v) Methylcellulose (400 cP) in sterile water.
- Wetting Agent: Tween 80 (Polysorbate 80).[5]

Step-by-Step Workflow

- Vehicle Preparation (Prepare in advance):
 - Heat sterile water to ~60°C.
 - Slowly add Methylcellulose powder (0.5% w/v) while stirring to disperse.
 - Cool to 4°C overnight to allow full hydration (solution will turn clear/viscous).
- Weighing:
 - Weigh the required amount of **PF-4136309** into a sterile glass vial.
 - Example: For 10 mL of 5 mg/mL suspension, weigh 50 mg.
- Wetting (Critical Step):
 - Add Tween 80 directly to the powder. Use a concentration of 0.25% - 0.5% of the final volume.
 - Example: Add 25-50 µL of Tween 80.
 - Use a spatula or pestle to mash the powder and Tween into a smooth paste. If you skip this, the powder will form clumps that are impossible to disperse later.
- Levigation & Bulking:
 - Add a small volume (~10% of total) of the 0.5% MC vehicle to the paste. Mix thoroughly.
 - Gradually add the remaining MC vehicle while vortexing.
- Homogenization (Self-Validating Step):
 - Sonicate the suspension for 10–20 minutes in a water bath sonicator.
 - Validation: Invert the vial. The suspension should be milky white and uniform. There should be no visible chunks settling at the bottom or floating at the meniscus.



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Figure 1: Critical workflow for preparing hydrophobic **PF-4136309** suspensions. The "Wetting Phase" is the most common point of failure.

Protocol B: Co-Solvent Solution (Alternative)

Recommended for: Acute studies, Intraperitoneal (IP) injection, or when a clear solution is strictly required. Target Concentration: ≤ 5 mg/mL.

The Logic

To achieve a clear solution, we must use a "ladder" of solvents. We start with the strongest solvent (DMSO) and move to a co-solvent (PEG300) before adding water.[3] Order of addition is non-negotiable. Adding water too early will cause immediate precipitation.

Formulation Composition

- 5% DMSO (Solubilizer)[3]
- 40% PEG300 (Co-solvent/Stabilizer)
- 5% Tween 80 (Surfactant)
- 50% Saline or ddH₂O (Diluent)

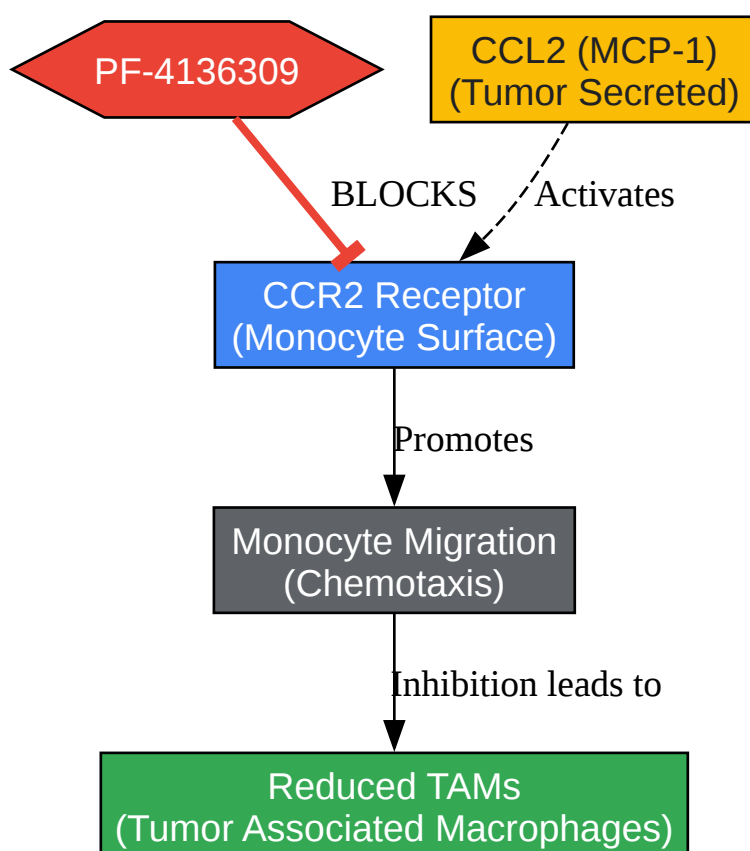
Step-by-Step Workflow

- Dissolve Drug: Dissolve **PF-4136309** in 100% DMSO. (Target: 20x the final desired concentration).
- Add PEG: Add the calculated amount of PEG300 to the DMSO solution. Vortex.
- Add Surfactant: Add Tween 80. Vortex.

- Final Dilution: Slowly add warm (37°C) Saline/Water while vortexing continuously.
- Validation: Hold the vial up to a light source. The liquid must be clear.[3][4][5] If it is cloudy, precipitation has occurred; do not dose.

Mechanism of Action & Biological Context

PF-4136309 targets the CCR2 receptor on monocytes.[1][6] In the context of oncology (e.g., PDAC), blocking CCR2 prevents the bone marrow from releasing monocytes and prevents their recruitment into the tumor, where they would otherwise differentiate into Tumor-Associated Macrophages (TAMs) that suppress immune response.



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Figure 2: Mechanism of Action. **PF-4136309** antagonizes CCR2, interrupting the CCL2-CCR2 signaling axis required for macrophage recruitment.[6]

Dosing Guidelines & Safety

- Dose Volume: 10 mL/kg is standard for mice (e.g., 0.2 mL for a 20g mouse).
- Frequency: Due to the half-life, BID (Twice Daily) dosing is often required for maximum efficacy in fast-growing tumor models.
- Storage:
 - Suspensions (Protocol A): Store at 4°C for up to 1 week. Re-suspend (vortex) vigorously before every dose.
 - Solutions (Protocol B): Prepare fresh daily. Co-solvent mixtures are thermodynamically unstable and may precipitate over 24 hours.

References

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- Mechanism Overview: Sanford, D. E., et al. (2013). Inflammatory Monocyte Mobilization Decreases Patient Survival in Pancreatic Cancer: A Role for Targeting the CCL2/CCR2 Axis. Clinical Cancer Research.

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